Methyl 1-thio-alpha-D-mannopyranoside

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

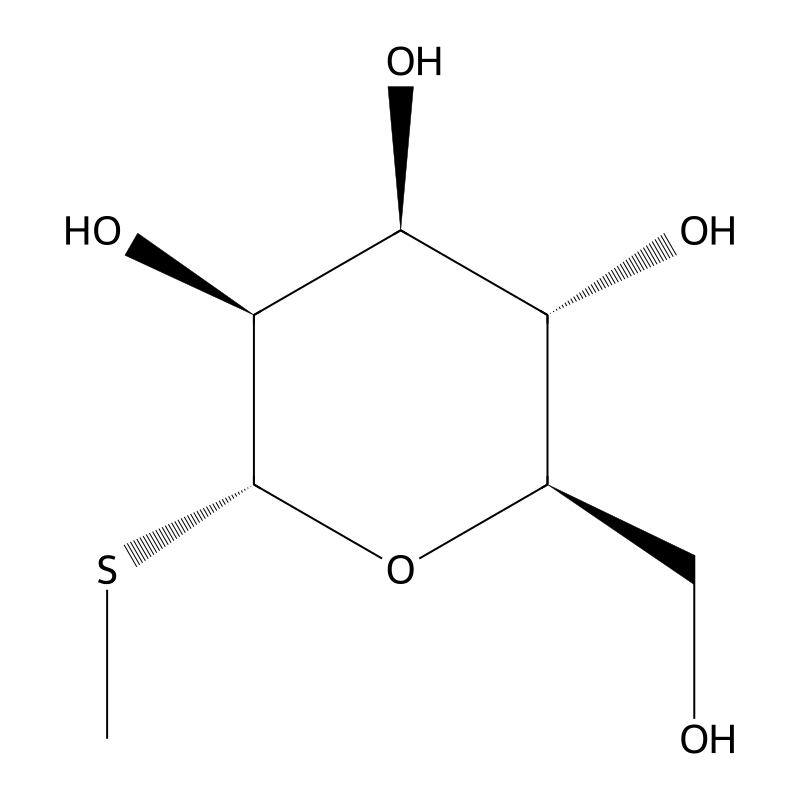

Methyl 1-thio-alpha-D-mannopyranoside is a thioglycoside derivative of mannose, characterized by the presence of a sulfur atom in place of the oxygen typically found in glycosidic bonds. Its molecular formula is , and it plays a significant role in carbohydrate chemistry due to its unique properties and reactivity. The compound is notable for its potential applications in biochemical research and synthetic organic chemistry, particularly in the synthesis of oligosaccharides and glycoproteins.

- Nucleophilic Substitution Reactions: The sulfur atom can act as a leaving group, allowing for nucleophilic attack by other reagents, which can lead to the formation of new glycosidic bonds.

- Acetolysis: This reaction involves the cleavage of the glycosidic bond in the presence of acetic anhydride, which can yield various derivatives useful in synthetic applications .

- Oxidation Reactions: The thiol group can be oxidized to form sulfoxides or sulfones, altering the reactivity and properties of the compound.

Research indicates that methyl 1-thio-alpha-D-mannopyranoside exhibits biological activities that are relevant in pharmacology and biochemistry. Some key findings include:

- Antimicrobial Properties: Studies have shown that derivatives of methyl alpha-D-mannopyranoside possess significant antimicrobial activity against various pathogens. This suggests potential uses in developing new antimicrobial agents .

- Antiviral Activity: Certain derivatives have been evaluated for their ability to inhibit viral replication, particularly against coronaviruses, indicating their potential role in antiviral therapies.

The synthesis of methyl 1-thio-alpha-D-mannopyranoside typically involves:

- Starting Materials: The synthesis begins with mannose or its derivatives.

- Reaction with Thiol Compounds: Mannose reacts with thiol compounds under acidic or basic conditions to form the thioether linkage characteristic of thioglycosides.

- Purification: The product is purified using techniques such as chromatography to isolate methyl 1-thio-alpha-D-mannopyranoside from by-products .

Methyl 1-thio-alpha-D-mannopyranoside has several applications in various fields:

- Glycobiology: It is used in studies related to glycoprotein synthesis and carbohydrate-protein interactions.

- Synthetic Chemistry: The compound serves as a building block for synthesizing more complex carbohydrates and glycosylated compounds.

- Pharmaceutical Research: Its derivatives are explored for potential therapeutic applications, particularly in developing new antimicrobial and antiviral drugs .

Interaction studies involving methyl 1-thio-alpha-D-mannopyranoside focus on its binding affinity with proteins and other biomolecules:

- Lectin Binding Studies: Research has shown that methyl 1-thio-alpha-D-mannopyranoside can interact with various lectins, which are proteins that bind carbohydrates. These interactions are crucial for understanding cellular recognition processes and developing targeted therapies .

- Molecular Docking Simulations: Computational studies have been conducted to predict how this compound interacts with specific viral proteins, providing insights into its potential as an antiviral agent.

Methyl 1-thio-alpha-D-mannopyranoside shares structural similarities with other thioglycosides and mannosides. Here are some comparable compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Methyl alpha-D-mannopyranoside | Glycoside | Commonly used as a standard for mannose derivatives |

| Methyl 2-thio-alpha-D-mannopyranoside | Thioglycoside | Similar reactivity but different substitution pattern |

| Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside | Acetylated Thioglycoside | Enhanced stability and reactivity due to acetyl groups |

Uniqueness

Methyl 1-thio-alpha-D-mannopyranoside is unique due to its specific thioether linkage at the anomeric position, which influences its reactivity and biological activity compared to other mannosides. Its ability to participate in diverse